molecular formula C20H32O2Br2 B1179187 xylo-Hexitol, 3-deoxy-, pentaacetate CAS No. 134176-60-6

xylo-Hexitol, 3-deoxy-, pentaacetate

Cat. No.: B1179187
CAS No.: 134176-60-6
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Description

Chemical Classification and Nomenclature

xylo-Hexitol, 3-deoxy-, pentaacetate belongs to the broad category of modified carbohydrates, specifically classified as an acetylated deoxy sugar alcohol. The systematic nomenclature reflects its structural features through several key components that define its chemical identity. The prefix "xylo" indicates the stereochemical configuration derived from xylose, while "hexitol" designates its status as a six-carbon sugar alcohol. The "3-deoxy" designation specifies the absence of a hydroxyl group at the third carbon position, and "pentaacetate" indicates the presence of five acetyl protecting groups attached to the available hydroxyl positions.

The molecular formula C16H24O10 and molecular weight of 376.36 daltons reflect the addition of five acetyl groups to the parent deoxyhexitol structure. The Chemical Abstracts Service registry number 134176-60-6 provides unique identification for this specific compound within the broader family of deoxyhexitol derivatives. This classification system places the compound within the larger framework of sugar derivatives and acetates, which are esters formed through the reaction of acetic acid with hydroxyl groups on sugar molecules.

The stereochemical designation follows established carbohydrate nomenclature conventions, where the xylo configuration refers to the specific arrangement of hydroxyl groups that matches the pattern found in D-xylose. This systematic approach to naming ensures precise identification and facilitates communication within the scientific community studying carbohydrate chemistry and related fields.

Historical Development of Deoxyhexitol Research

The historical development of deoxyhexitol research traces back to early investigations into modified carbohydrates and their synthetic applications. Pioneering work in the mid-20th century established fundamental methodologies for creating deoxy derivatives of naturally occurring sugars. Early research demonstrated that 3-deoxy-D-xylo-hexose, also known as 3-deoxy-D-galactose, could be synthesized through improved and convenient synthetic pathways, opening new avenues for exploring the biological and chemical properties of these modified carbohydrates.

Significant advances occurred through the development of sophisticated synthetic strategies involving protection and deprotection methodologies. Research teams discovered that condensation reactions of various starting materials could yield chiral compounds with defined stereochemistry, providing access to previously difficult-to-obtain molecular architectures. These developments proved crucial for advancing the field beyond simple structural modifications toward more complex synthetic targets.

The evolution of acetylation strategies represented another major milestone in deoxyhexitol chemistry. The synthesis of related compounds such as beta-D-glucose pentaacetate demonstrated the effectiveness of acetyl protection for stabilizing reactive hydroxyl groups while enabling selective chemical transformations. This approach yielded compounds with significantly improved handling characteristics and extended storage stability compared to their unprotected counterparts.

Technological advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, revolutionized the characterization and structural determination of deoxyhexitol derivatives. These analytical capabilities enabled researchers to confirm stereochemical assignments and monitor reaction progress with unprecedented precision, accelerating the pace of discovery in this field.

Historical Milestone Period Key Development Impact
Early Synthesis Methods 1960s-1970s Development of deoxy sugar synthesis Established foundational methodologies
Stereochemical Control 1980s-1990s Advanced protection strategies Enabled complex molecular architectures
Analytical Advances 1990s-2000s NMR and MS characterization Improved structural determination
Modern Applications 2000s-Present Glycoscience applications Expanded therapeutic potential

Position within Carbohydrate Chemistry

This compound occupies a distinctive position within the broader landscape of carbohydrate chemistry as a representative example of strategically modified sugar alcohols. The compound exemplifies the intersection of classical carbohydrate chemistry with modern synthetic organic chemistry, demonstrating how traditional sugar structures can be transformed into highly functional synthetic intermediates through selective chemical modifications.

Within the taxonomy of carbohydrates, deoxy sugars represent a specialized subset characterized by the replacement of hydroxyl groups with hydrogen atoms. These modifications significantly alter the chemical and biological properties of the parent compounds, often resulting in enhanced stability, altered reactivity patterns, and modified biological activity profiles. The specific 3-deoxy modification seen in xylo-hexitol derivatives creates unique structural features that distinguish these compounds from other deoxy sugar families.

The pentaacetate protection strategy employed in this compound represents a standard approach in carbohydrate chemistry for temporarily masking reactive hydroxyl groups. This protection methodology serves multiple purposes: it enhances the solubility of the compound in organic solvents, prevents unwanted side reactions during synthetic transformations, and provides a stable form for storage and handling. The acetyl groups can be selectively removed under mild conditions when access to the free hydroxyl groups becomes necessary for subsequent chemical transformations.

The compound's role as a synthetic intermediate places it within the broader context of glycoscience research, where modified carbohydrates serve as building blocks for more complex molecular architectures. These applications span diverse areas including drug development, where deoxy sugars often exhibit enhanced metabolic stability compared to their natural counterparts, and materials science, where modified carbohydrates contribute to the development of novel biomaterials with tailored properties.

Contemporary research has expanded the applications of deoxyhexitol derivatives into areas such as chemical biology, where these compounds serve as molecular probes for studying carbohydrate-protein interactions. The unique structural features of 3-deoxy derivatives make them valuable tools for investigating the specificity and mechanism of carbohydrate-processing enzymes, contributing to our understanding of fundamental biological processes involving carbohydrate recognition and metabolism.

Classification Level Category Specific Features
Primary Class Modified Carbohydrates Structurally altered sugar derivatives
Secondary Class Deoxy Sugar Alcohols Hydroxyl group replacement with hydrogen
Tertiary Class Acetylated Derivatives Protected hydroxyl groups
Quaternary Class Hexitol Series Six-carbon sugar alcohol framework
Stereochemical Series xylo-Configuration Specific hydroxyl group arrangement

Properties

CAS No.

134176-60-6

Molecular Formula

C20H32O2Br2

Synonyms

xylo-Hexitol, 3-deoxy-, pentaacetate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares xylo-Hexitol, 3-deoxy-, pentaacetate with other carbohydrate pentaacetates, focusing on molecular properties, synthesis methods, and applications:

Compound Molecular Weight CAS Number Synthesis Method Key Properties Applications
This compound ~434 g/mol Not Available Acidic acetylation of enediolic acid precursors Hydrophobic, stable to hydrolysis; IR/UV spectral features indicate enediolic structure Intermediate in organic synthesis; potential redox studies
D-Glucopyranose pentaacetate 390.34 g/mol 604-69-3 Acetylation with acetic anhydride/pyridine Crystalline solid; soluble in organic solvents; used as protecting group in glycosylation Organic synthesis (e.g., glycoside intermediates)
Beta-D-Fructopyranose pentaacetate 372.33 g/mol 15876-39-8 Acetic anhydride with catalyst (e.g., H2SO4) Inhibits cancer cell proliferation; induces apoptosis Anticancer research; biochemical studies
D-Galactosamine pentaacetate 407.37 g/mol 14221-53-9 Acetylation of galactosamine Used in glycobiology studies; modifies cell surface interactions Glycoconjugate synthesis; immunology research
Taxusin pentaacetate ~800 g/mol (est.) Not Available Peracetylation with acetic anhydride Stabilizes hydroxylated taxoids for analytical separation Natural product chemistry (taxoid analysis)

Key Research Findings

  • Synthetic Utility: this compound shares synthetic parallels with D-glucopyranose pentaacetate, both serving as intermediates in protecting-group strategies. However, its xylo configuration and deoxy group introduce steric and electronic differences, altering reactivity in glycosylation reactions .
  • Biological Activity: Unlike Beta-D-fructopyranose pentaacetate, which exhibits antitumor activity, this compound lacks reported biological activity, likely due to its structural rigidity and lack of free hydroxyl groups .
  • Stability: The compound’s acetylated groups enhance stability compared to non-acetylated hexitols, similar to taxusin pentaacetate, which resists enzymatic hydrolysis during radio-HPLC analysis .

Preparation Methods

Hydroformylation of 3,4-Di-O-acetyl-D-xylal

A key route involves the hydroformylation of 3,4-di-O-acetyl-D-xylal, a glycal derivative. Under hydroformylation conditions (CO/H₂, dicobalt octacarbonyl catalyst, 115°C), this reaction yields 4,5-di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-D-lyxo-hexose as the primary product. Subsequent hydrogenation of the aldehyde group and acetylation with acetic anhydride in pyridine affords the pentaacetate derivative.

Reaction Conditions:

  • Catalyst: Dicobalt octacarbonyl (3 g per 12 g substrate)

  • Pressure: 600 psi CO, 2,400 psi H₂

  • Temperature: 115°C

  • Yield: ~40% after chromatographic purification

Fluorination and Elimination Strategies

Alternative approaches utilize fluorinating agents to introduce deoxygenation. For example, treatment of peracetylated glycals with xenon difluoride (XeF₂) or DAST (diethylaminosulfur trifluoride) enables selective deoxyfluorination at C-3. Subsequent elimination of the fluoride group under basic conditions (e.g., K₂CO₃/MeOH) generates the 3-deoxy intermediate, which is then fully acetylated.

Key Data:

  • XeF₂ reaction in dichloromethane yields α/β anomers in a 1.3:1 ratio.

  • DAST-mediated fluorination at 0°C achieves 30% isolated yield for the β-anomer.

Direct Acetylation of 3-Deoxy-xylo-Hexitol

Preparation of 3-Deoxy-xylo-Hexitol

The parent alcohol, 3-deoxy-xylo-hexitol, is synthesized via reduction of 3-deoxy-D-xylo-hexose. Sodium borohydride (NaBH₄) in methanol at 25°C reduces the aldehyde group selectively, preserving the deoxy structure.

Procedure:

  • Substrate: 3-deoxy-D-xylo-hexose (1 equiv)

  • Reagent: NaBH₄ (2 equiv) in anhydrous MeOH

  • Reaction Time: 12 hours

  • Yield: >85%

Pentaacetylation Reaction

The hydroxyl groups of 3-deoxy-xylo-hexitol are acetylated using acetic anhydride in pyridine. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency.

Optimized Conditions:

  • Ac₂O: 5.5 equiv

  • Pyridine: 10 mL per 1 g substrate

  • DMAP: 0.1 equiv

  • Temperature: 60°C, 6 hours

  • Yield: 92–95%

Tosylation-Thiolacetate Substitution

Tosylation at C-5

A multistep route begins with 1,2-O-isopropylidene-α-D-xylose. Tosylation at C-5 using tosyl chloride (TsCl) in pyridine introduces a leaving group, enabling subsequent substitution.

Reaction Profile:

  • TsCl (1.2 equiv), pyridine, 0°C → 25°C, 8 hours

  • Yield: 78%

Thiolacetate Substitution and Acetylation

The tosyl group is displaced by thiolacetate ion (SAc⁻) in DMF at 80°C. After hydrolysis of the isopropylidene group, the product is acetylated.

Critical Steps:

  • SAc⁻ Source: Potassium thiolacetate (2 equiv)

  • Hydrolysis: 70% aqueous acetic acid, 2 hours

  • Final Acetylation: Ac₂O/pyridine, 60°C

  • Overall Yield: 37%

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
Glycal HydroformylationHigh stereocontrolRequires high-pressure equipment40
Direct AcetylationSimplicity, high yieldRequires pre-synthesized hexitol95
Tosylation-ThiolacetateApplicable to lab-scale synthesisMulti-step, moderate yield37

Challenges and Optimization Strategies

Regioselectivity in Acetylation

Over-acetylation or incomplete reactions are mitigated by:

  • Using excess Ac₂O (5.5–6 equiv).

  • Employing DMAP to activate acetyl groups.

Purification of Pentaacetate

Chromatographic separation on silica gel (hexane/EtOAc 7:3) resolves α/β anomers. Recrystallization from ethanol/water improves purity .

Q & A

Q. Relevant Data :

  • Typical yields for analogous pentaacetates range from 65–85% under optimized conditions .
  • Purity thresholds >98% are achievable via recrystallization in ethanol/water mixtures .

Advanced: How can researchers resolve contradictions in reported biological activities of xylo-Hexitol pentaacetate across different cell models?

Methodological Answer:
Discrepancies in bioactivity often arise from differences in:

  • Cell Permeability : Assess membrane transport using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
  • Metabolic Stability : Perform LC-MS/MS to quantify intracellular degradation rates .
  • Dose-Response Curves : Compare EC50_{50} values across models (e.g., cancer vs. primary cells) and validate via siRNA knockdown of putative targets .

Q. Case Study :

  • Insulinotropic effects in pancreatic β-cells were concentration-dependent (10–100 µM), but absent in hepatocytes due to esterase-mediated hydrolysis .

Basic: What analytical techniques are critical for characterizing the solubility and stability of xylo-Hexitol pentaacetate in aqueous buffers?

Methodological Answer:

  • Solubility Profiling : Use dynamic light scattering (DLS) to monitor aggregation in PBS (pH 7.4) or cell culture media .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-PDA to track acetyl group hydrolysis .
  • Co-Solvent Systems : Improve aqueous solubility using cyclodextrin inclusion complexes (e.g., HP-β-CD) or PEGylation .

Q. Data Insight :

  • Analogous glucose pentaacetates show <5% solubility in water but >90% in chloroform or DMSO .

Advanced: How does the anomeric configuration (α vs. β) of xylo-Hexitol pentaacetate influence its interaction with carbohydrate-processing enzymes?

Methodological Answer:

  • Enzyme Kinetics : Compare KmK_m and kcatk_{cat} values using purified enzymes (e.g., glycosidases) via stopped-flow spectroscopy .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to active sites .
  • Competitive Inhibition : Use isothermal titration calorimetry (ITC) to quantify inhibition constants (KiK_i) against natural substrates .

Q. Example :

  • β-D-Galactose pentaacetate showed 10-fold higher affinity for galactosidases than α-anomers due to axial vs. equatorial acetyl group orientation .

Basic: What precautions are necessary for handling and storing xylo-Hexitol pentaacetate to prevent hydrolysis?

Methodological Answer:

  • Storage : Keep desiccated at –20°C in amber vials to avoid light/ moisture-induced degradation .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis and under nitrogen atmosphere for long-term stability .
  • Quality Control : Monitor purity via 13C^{13}\text{C}-NRS (nuclear relaxation spectroscopy) to detect trace hydrolysis products .

Advanced: How can researchers validate the in vivo metabolic fate of xylo-Hexitol pentaacetate compared to in vitro models?

Methodological Answer:

  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled derivatives for tracking biodistribution via autoradiography .
  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify acetylated vs. deacetylated metabolites in plasma/tissue .
  • Pharmacokinetics : Compare AUC024_{0-24} and t1/2t_{1/2} values between oral and intravenous administration in rodent models .

Basic: What strategies mitigate batch-to-batch variability in the synthesis of xylo-Hexitol pentaacetate?

Methodological Answer:

  • Process Optimization : Use continuous flow reactors for precise temperature/pH control during acetylation .
  • Quality Metrics : Implement in-line FTIR to monitor reaction progress and ensure >95% conversion .
  • Purification : Employ preparative HPLC with chiral columns to isolate stereoisomers .

Advanced: Why do conformational studies of xylo-Hexitol pentaacetate using NMR contradict computational predictions?

Methodological Answer:

  • Solvent Effects : Acetone-d6_6 vs. chloroform-d1_1 can shift equilibrium between chair and boat conformations .
  • Dynamic Averaging : Use variable-temperature NMR to resolve overlapping signals from flexible substituents .
  • DFT Calculations : Compare B3LYP/6-31G(d) energy-minimized structures with experimental NOE correlations .

Q. Key Finding :

  • α-D-Idopyranose pentaacetate adopted the Cl(d) conformation in acetone, contrary to steric predictions .

Basic: What are the primary applications of xylo-Hexitol pentaacetate in glycobiology research?

Methodological Answer:

  • Glycoconjugate Synthesis : Serve as a protected intermediate for constructing oligosaccharides via glycosyltransferase reactions .
  • Enzyme Substrates : Use in high-throughput screens for glycosidase inhibitors .
  • Structural Probes : Analyze carbohydrate-protein interactions via surface plasmon resonance (SPR) .

Advanced: How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

Methodological Answer:

  • 3D Model Optimization : Standardize matrix composition (e.g., Matrigel vs. collagen) to mimic in vivo stiffness .
  • Metabolic Profiling : Compare ATP/NADH levels via luminescence assays in both systems .
  • Multi-Omics Integration : Perform RNA-seq and metabolomics to identify hypoxia-driven resistance mechanisms in 3D models .

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